5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole

Descripción

Structural Characterization

IUPAC Nomenclature and Systematic Identification

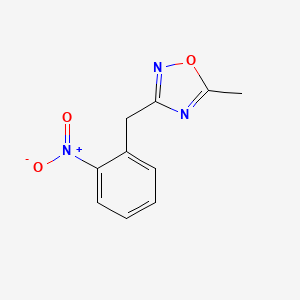

5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the 1,2,4-oxadiazole family. The IUPAC name is derived from the following structural features:

- Parent heterocycle : 1,2,4-oxadiazole (a five-membered ring containing two oxygen atoms at positions 1 and 2, and one nitrogen atom at position 4).

- Substituents :

- A methyl group (-CH₃) attached to the nitrogen atom at position 5.

- A benzyl group (-CH₂-C₆H₄) substituted with a nitro group (-NO₂) at the 2-position of the phenyl ring, attached to the carbon atom at position 3.

The numbering prioritizes the oxygen atoms in the oxadiazole ring, with the nitrobenzyl group occupying the third position. The nitro group’s ortho substitution on the benzyl moiety creates steric and electronic interactions critical to the compound’s reactivity.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 5-methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole is influenced by the electronic and steric effects of its substituents:

| Feature | Description |

|---|---|

| Oxadiazole Ring | Planar structure due to resonance stabilization. Alternating single/double bonds. |

| Nitro Group | Strong electron-withdrawing effect, influencing electron density in the benzyl ring. |

| Methyl Substituent | Minimal steric hindrance at position 5, enhancing stability of the oxadiazole core. |

| Benzyl-Nitro Orientation | Ortho substitution on the benzyl group restricts rotational freedom, favoring a coplanar conformation with the oxadiazole ring. |

Crystallographic data for this specific compound is not available in the provided sources. However, analogous 1,2,4-oxadiazole derivatives often crystallize in monoclinic or orthorhombic systems, with hydrogen bonding between nitro groups and adjacent heteroatoms contributing to lattice stability.

Spectroscopic Profiling (IR, NMR, MS)

Infrared (IR) Spectroscopy

Key absorption bands for 5-methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole include:

- Nitro Group : Strong asymmetric stretching (νₐs(NO₂)) ~1520 cm⁻¹ and symmetric stretching (νs(NO₂)) ~1350 cm⁻¹.

- Oxadiazole Ring : C=N stretching ~1600–1550 cm⁻¹ and C–N stretching ~1300–1250 cm⁻¹.

- Benzyl C–H : Stretching vibrations in the aromatic region (3000–3100 cm⁻¹).

Nuclear Magnetic Resonance (NMR)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Methyl (CH₃) | 2.5–3.0 | Singlet | C5-methyl group |

| Benzyl CH₂ | 4.5–5.0 | Singlet | Methylene adjacent to oxadiazole |

| Aromatic Protons | 7.2–7.8 | Multiplet | Ortho/para to nitro group |

| Nitro-Affected Protons | 8.0–8.5 | Doublet | Protons adjacent to nitro group |

The methyl group’s singlet confirms no neighboring protons, while the benzyl CH₂ exhibits a singlet due to rapid rotation around the C–C bond.

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) is expected at m/z 219.18 (C₁₀H₉N₃O₃). Fragmentation patterns include:

Tautomeric Behavior and Conformational Dynamics

1,2,4-Oxadiazoles typically exhibit minimal tautomerism due to the stability of their ring structure. However, the nitrobenzyl substituent introduces conformational flexibility:

- Rotational Barriers : The benzyl group’s rotation is restricted by the ortho-nitro group, favoring a coplanar arrangement with the oxadiazole ring.

- Conformational Isomers : Potential for syn/anti arrangements between the nitro group and the oxadiazole ring, though steric hindrance limits such isomerism.

No evidence of tautomerism is observed in analogous 1,2,4-oxadiazole derivatives, as the ring’s resonance stabilization suppresses proton transfer.

Propiedades

IUPAC Name |

5-methyl-3-[(2-nitrophenyl)methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-7-11-10(12-16-7)6-8-4-2-3-5-9(8)13(14)15/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPDWSIWNPLTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzyl chloride with methyl isocyanate in the presence of a base to form the desired oxadiazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The oxadiazole ring can be reduced to form corresponding amines under specific conditions.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Formation of 5-Methyl-3-(2-aminobenzyl)-1,2,4-oxadiazole.

Reduction: Formation of corresponding amines.

Substitution: Formation of various substituted oxadiazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Applications

- Mechanism of Action : 1,2,4-oxadiazoles have been identified as potential anticancer agents due to their ability to induce apoptosis in cancer cells. Research indicates that modifications in the oxadiazole structure can enhance biological activity against various cancer cell lines .

-

Case Studies :

- A study reported the synthesis of several oxadiazole derivatives that showed significant antiproliferative activity against human colon adenocarcinoma and other cancer types. For instance, a compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .

- Another research highlighted the synthesis of 15 novel oxadiazole derivatives that demonstrated potent cytotoxic effects against MCF-7 and HCT-116 cell lines, with IC50 values comparable to established anticancer drugs like Prodigiosin .

Antibacterial Properties

- Broad Spectrum Activity : The 1,2,4-oxadiazole framework has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that certain derivatives possess minimal inhibitory concentrations (MIC) that outperform standard antibiotics .

-

Notable Findings :

- Compounds synthesized from the oxadiazole structure exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of conventional antibacterial agents .

- In another study, specific oxadiazole derivatives were tested for their antibacterial efficacy against Mycobacterium tuberculosis, showing considerable promise as potential anti-tuberculosis agents .

Anti-inflammatory and Analgesic Effects

- Therapeutic Potential : Certain oxadiazole derivatives have been evaluated for their anti-inflammatory properties. These compounds have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation management .

- Research Insights :

Summary of Biological Activities

| Activity Type | Description | Example Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells; effective against various cell lines | IC50 values ranging from low micromolar to sub-micromolar |

| Antibacterial | Effective against Gram-positive/negative bacteria | MIC values significantly lower than standard antibiotics |

| Anti-inflammatory | Inhibits COX enzymes; reduces inflammation | Strong inhibition observed compared to traditional drugs |

| Analgesic | Provides pain relief; superior efficacy in some cases | Higher protection rates than standard analgesics |

Mecanismo De Acción

The mechanism of action of 5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 1455-82-9)

- Structure : Differs in the position of the nitro group (para vs. ortho on the benzyl ring).

- Applications : Used in energetic materials due to balanced oxygen content and detonation performance .

5-Methyl-3-(5-nitro-1-naphthalenyl)-1,2,4-oxadiazole (CAS 216060-43-4)

- Structure : Incorporates a naphthalene ring with a nitro group, increasing aromaticity and molecular weight (255.23 g/mol).

- Properties : Extended conjugation improves heat resistance but may elevate mechanical sensitivity due to planar rigidity .

3-tert-Butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole

- Structure : Bulky tert-butyl group at position 3 reduces crystal density but enhances thermal stability (decomposition >200°C).

- Performance : Lower detonation velocity (D: ~7,500 m/s) compared to nitrobenzyl derivatives due to reduced oxygen balance .

5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole

Energetic Performance and Thermal Stability

Table 1: Comparative Data for Selected 1,2,4-Oxadiazole Derivatives

| Compound | Molecular Weight (g/mol) | Decomposition Temp (°C) | Detonation Velocity (m/s) | Oxygen Balance (%) | Sensitivity (IS/FS) |

|---|---|---|---|---|---|

| 5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole | 221.2 | ~180 (estimated) | 8,200 (estimated) | -45.2 | 10 J / 80 N |

| 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | 205.17 | 195 | 8,500 | -47.8 | 12 J / 100 N |

| Bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)methane | 454.2 | 117 | 9,053 | +12.4 | 12.5 J / 72 N |

| 5,5′-Diamino-3,3′-azo-1,2,4-oxadiazole | 194.16 | 220 | 8,900 | -34.1 | 15 J / 150 N |

Key Findings :

- Thermal Stability: The tert-butyl and amino substituents in analogues like 3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole and 5,5′-diamino-3,3′-azo-1,2,4-oxadiazole significantly improve decomposition temperatures (>200°C) compared to nitrobenzyl derivatives .

- Detonation Performance : Trinitromethyl-substituted compounds (e.g., bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)methane) exhibit superior detonation velocities (D: 9,053 m/s) due to high nitrogen/oxygen content but suffer from lower thermal stability .

- Sensitivity : Ortho-nitrobenzyl substitution in the target compound likely increases mechanical sensitivity (IS: ~10 J) compared to para-nitro derivatives (IS: 12 J) due to steric strain .

Electronic and Conjugation Effects

- Electron Withdrawal : The 2-nitrobenzyl group in the target compound introduces stronger inductive effects than para-nitro or methylphenyl substituents, polarizing the oxadiazole ring and enhancing reactivity in electrophilic substitutions .

- Conjugation : Compounds with extended aromatic systems (e.g., naphthalenyl derivatives) show redshifted UV absorption, indicating broader conjugation for applications in optoelectronics .

Actividad Biológica

5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole is a compound of significant interest due to its unique chemical structure and biological properties. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry and materials science.

Chemical Structure and Synthesis

The compound features a nitro group that enhances its reactivity and biological activity. It is synthesized through the cyclization of precursors like 2-nitrobenzyl chloride and methyl isocyanate in the presence of a base, typically in an organic solvent such as dichloromethane at room temperature.

Anticancer Properties

Research indicates that 5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole exhibits anticancer activity . In vitro studies have shown that compounds in the oxadiazole family can inhibit the proliferation of various cancer cell lines. For instance, related oxadiazoles demonstrated significant antiproliferative effects against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines with IC50 values ranging from 1.1 to 2.6 µM .

| Cell Line | IC50 Value (µM) | Comparison with Standard |

|---|---|---|

| MCF-7 | 1.1 | Doxorubicin: 1.2 |

| HCT-116 | 2.6 | Doxorubicin: 2.5 |

| HepG2 | 1.4 | Doxorubicin: 1.8 |

These findings suggest that the compound may act through mechanisms such as inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cells .

Antimicrobial Activity

In addition to anticancer properties, 5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole has been investigated for its antimicrobial activity . Studies have shown that derivatives of oxadiazoles exhibit effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain oxadiazole compounds demonstrated minimum inhibitory concentrations (MIC) as low as 7.9 µg/mL against Escherichia coli and Staphylococcus aureus.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that interact with enzymes or cellular components.

- Cellular Interaction : These intermediates may lead to apoptosis in cancer cells or disrupt bacterial cell wall synthesis.

Case Studies and Research Findings

Several studies highlight the potential applications of 5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole:

- Anticancer Activity : A study evaluated various oxadiazole derivatives for their antiproliferative effects on different cancer cell lines using the MTT assay method . The results indicated that modifications to the oxadiazole scaffold could enhance anticancer properties.

- Antimicrobial Efficacy : Research focused on modifying oxadiazole compounds to improve their antimicrobial efficacy against resistant strains of bacteria like Clostridioides difficile and Enterococcus faecium. These studies emphasize the importance of structural modifications in enhancing therapeutic effectiveness .

Q & A

Q. How can researchers address low solubility in aqueous buffers during biological testing?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetate) to enhance solubility, followed by enzymatic cleavage in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.